Regioisomeric Bromine Position: 5-Br vs. 4-Br Substitution on 2-Nitrophenyl-Diazepane
The bromine substitution position on the nitrophenyl ring differentiates 1-(5-bromo-2-nitrophenyl)-1,4-diazepane (target; CAS 1494015-51-8) from its 4-bromo regioisomer (comparator; CAS 1016837-21-0). In the target compound, bromine at the 5-position is para to the nitro group, whereas in the 4-bromo regioisomer, bromine is meta to the nitro group. This regioisomeric switch alters the computed LogP value: the target compound has a LogP of 2.157 , while the 4-bromo regioisomer has a predicted pKa of 10.18±0.20 , indicating differential ionization behavior. The SMILES notation confirms the connectivity difference: target O=[N+]([O-])c1ccc(Br)cc1N1CCCNCC1 vs. 4-bromo regioisomer with bromine at C4 . Both compounds share identical molecular formula (C₁₁H₁₄BrN₃O₂) and molecular weight (300.15 g/mol), making the regioisomeric distinction critical for SAR interpretation and synthetic route planning .
4-Br (meta to NO₂): pKa 10.18±0.20, density 1.474 g/cm³
Δ regiochemistry: distinct electronic directing for cross-coupling.
| Evidence Dimension | Bromine substitution position – electronic and steric effects on aryl ring |
|---|---|
| Target Compound Data | 5-Bromo-2-nitrophenyl substitution; Bromine para to nitro; LogP 2.157; TPSA 58.41 Ų |
| Comparator Or Baseline | 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (CAS 1016837-21-0): Bromine meta to nitro; pKa 10.18±0.20 (predicted); Density 1.474±0.06 g/cm³ |
| Quantified Difference | Δ LogP not directly calculable (different predicted properties reported); regiochemistry differs (5-Br para-to-NO₂ vs. 4-Br meta-to-NO₂) leading to distinct electronic directing effects for electrophilic aromatic substitution and cross-coupling reactivity |
| Conditions | Computational predictions (ACD/Labs or equivalent); structural confirmation by SMILES and molecular formula |
Why This Matters
The 5-bromo (para-to-nitro) arrangement provides a different electronic activation pattern for palladium-catalyzed cross-coupling reactions compared to the 4-bromo (meta-to-nitro) regioisomer, directly affecting synthetic strategy and downstream derivatization efficiency.
